molecular formula C6H2BrClFNO2 B1337498 2-Bromo-5-chloro-3-fluoroisonicotinic acid CAS No. 514798-01-7

2-Bromo-5-chloro-3-fluoroisonicotinic acid

Cat. No. B1337498
M. Wt: 254.44 g/mol
InChI Key: QRVYYWFRDLOAQR-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-3-fluoroisonicotinic acid is a halogenated compound that is of interest in various fields of chemistry and medicine due to its potential as a building block for more complex molecules. While the specific compound is not directly discussed in the provided papers, related compounds with similar halogen substitutions on aromatic rings are frequently explored for their reactivity and potential applications in synthesis and drug development.

Synthesis Analysis

The synthesis of halogenated pyridines, such as 2-Bromo-5-chloro-3-fluoroisonicotinic acid, often involves halogen dance reactions, as described in the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine . This method allows for the introduction of various halogens onto the pyridine ring, which can be further functionalized. The chemoselective functionalization of a related compound, 5-bromo-2-chloro-3-fluoropyridine, has been achieved using catalytic amination conditions, demonstrating the potential for selective substitution reactions on halogenated pyridines .

Molecular Structure Analysis

The molecular structure of halogenated pyridines is characterized by the presence of halogen atoms, which can significantly influence the electronic properties of the molecule. The electron-withdrawing or -donating effects of the halogens can affect the reactivity of the compound. For instance, the reactivity order of halogen substitutions on purine nucleosides was found to be influenced by the nature of the halogen, which is relevant for understanding the reactivity of halogenated pyridines as well .

Chemical Reactions Analysis

The chemical reactivity of halogenated compounds, including those similar to 2-Bromo-5-chloro-3-fluoroisonicotinic acid, is often explored through nucleophilic aromatic substitution (SNAr) reactions. For example, selective substitution of the 3-fluoro group in 5-bromo-2-chloro-3-fluoropyridine under SNAr conditions has been achieved, highlighting the potential for site-selective chemical transformations . Additionally, the kinetics of degradation of 5-fluorouracil by halogens indicates that halogenated compounds can undergo specific second-order kinetic patterns in their reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated compounds are largely determined by the nature and position of the halogen atoms on the aromatic ring. These properties can influence the compound's stability, reactivity, and biological activity. For instance, the biological activities of halogenated abscisic acid derivatives were found to be dependent on the specific halogens present, which suggests that the physical and chemical properties of 2-Bromo-5-chloro-3-fluoroisonicotinic acid could also be influenced by its halogen substituents .

Scientific Research Applications

Chemoselective Functionalization

A significant application of related compounds, such as 5-bromo-2-chloro-3-fluoropyridine, is demonstrated through chemoselective amination. This process involves catalytic conditions that favor bromide substitution, revealing the compound's versatility in selective organic transformations. The methodology showcases the ability to manipulate halogenated pyridines for developing compounds with potential pharmacological activities or as intermediates in complex organic synthesis (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Versatile Synthesis of Fluoropyridines

Another application involves the synthesis of 3,5-disubstituted 2-fluoropyridines from 5-bromo-2-fluoro-3-pyridylboronic acid, demonstrating the compound's role in creating structurally diverse pyridines. This synthetic route underscores the potential of halogenated compounds in facilitating the construction of molecules with varied substituents, expanding the chemical space for drug discovery and materials science (Sutherland & Gallagher, 2003).

Comparative DFT Study

The compound's analogs have been subjected to a detailed computational analysis to understand their reactivity, acidity, and vibrational spectra. Such studies are crucial for predicting the behavior of halogenated compounds in various chemical environments, providing insights into their potential applications in designing more efficient reaction conditions and understanding the fundamental properties of halogen substituents (Srivastava et al., 2015).

Structural Manifolds Creation

Research has also focused on the conversion of intermediates like 5-chloro-2,3-difluoropyridine into various halopyridines and pyridinecarboxylic acids. This transformation process highlights the adaptability of halogenated pyridines in synthesizing a range of compounds from a common precursor, indicating their significant role in organic synthesis and potential industrial applications (Schlosser & Bobbio, 2002).

Safety And Hazards

The compound has been labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P321, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-bromo-5-chloro-3-fluoropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFNO2/c7-5-4(9)3(6(11)12)2(8)1-10-5/h1H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVYYWFRDLOAQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Br)F)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50451381
Record name 2-Bromo-5-chloro-3-fluoroisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-chloro-3-fluoroisonicotinic acid

CAS RN

514798-01-7
Record name 2-Bromo-5-chloro-3-fluoro-4-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=514798-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-chloro-3-fluoroisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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